(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Pyrrolidine Compounds
Density Functional Theory (DFT) Applications in Pyrrolidine (B122466) Chemistry
Density Functional Theory (DFT) has become a popular quantum mechanical modeling method for investigating the electronic structure of chemical systems. mdpi.comacs.org It offers a balance between computational cost and accuracy, making it suitable for studying large molecules and complex reaction pathways. mdpi.comacs.orgnih.gov In pyrrolidine chemistry, DFT is extensively used to explore geometries, thermodynamic properties, and reaction mechanisms. researchgate.net Hybrid functionals, such as B3LYP, and meta-hybrid functionals, like M06-2X, are commonly employed as they provide reliable results for organic molecules and reactions. acs.orgresearchgate.net
The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, whereas a large gap implies high stability. irjweb.com For instance, as the number of conjugated double bonds in a system increases, the HOMO-LUMO energy gap generally decreases, making the molecule more reactive. youtube.com
Computational studies on various heterocyclic compounds demonstrate the utility of FMO analysis. For example, DFT calculations on pyrimidine (B1678525) derivatives have shown that the charge transfer interactions within the molecule can be explained by the HOMO-LUMO gap, providing insights into its bioactivity. irjweb.comirjweb.com In one study, a compound with a higher HOMO energy was identified as a better electron donor, while another with a lower LUMO energy was a better electron acceptor. irjweb.com
The Molecular Electrostatic Potential (MEP) is another crucial tool derived from computational analysis. It is a 3D map of the electronic density of a molecule, which allows for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov MEP analysis helps in understanding and predicting how a molecule will interact with other species, such as substrates, receptors, or catalysts. nih.govresearchgate.net For example, in a study of amiloride (B1667095) analogs, MEP maps were used to identify the electrostatic requirements for binding to an ion channel. The analysis revealed that the stability of the blocking complex was directly related to the depth of a localized negative potential minimum on the pyrazine (B50134) ring. nih.gov
| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6-311G(d,p) | -6.2967 | -1.8096 | 4.4871 | The large energy gap indicates high kinetic stability and charge transfer within the molecule. irjweb.com |
| TCCA (Trichloroisocyanuric acid) | DFT | - | -0.79 | - | Low LUMO energy correlates with high reactivity as a chlorination reagent. wuxibiology.com |
| DCH (Dichlorohydantoin) | DFT | - | 0.37 | - | Intermediate LUMO energy and reactivity. wuxibiology.com |
| NCS (N-chlorosuccinimide) | DFT | - | 1.09 | - | High LUMO energy correlates with lower reactivity compared to TCCA and DCH. wuxibiology.com |
| Antipyrine Derivative A1 | DFT | -4.788 | -2.339 | 2.449 | A smaller energy gap suggests a higher propensity for adsorption on a metal surface. researchgate.net |
| Antipyrine Derivative A2 | DFT | -4.908 | -3.109 | 1.799 | The lowest energy gap among the derivatives, indicating highest reactivity. researchgate.net |
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes identifying intermediates, transition states, and calculating activation energy barriers, which helps to understand reaction feasibility and selectivity. nih.govrsc.org
A quantum chemical study on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates this application. rsc.orgresearchgate.net The investigation, using DFT and MP2 methods, broke down the complex reaction into three main stages: Michael addition, a Nef-type rearrangement, and finally, cyclization to form the pyrrolidine ring. nih.govrsc.orgresearchgate.net The calculations revealed significant energy barriers for different steps. For instance, the tautomerization step required for cyclization had a high energy barrier of 178.4 kJ mol⁻¹, while the final cyclization to the pyrrolidine ring, once the necessary intermediate was formed and protonated, proceeded through a very low energy barrier of only 11.9 kJ mol⁻¹. nih.govrsc.org This detailed mechanistic insight would be challenging to obtain through experimental means alone.
In another example, the mechanism of copper(II) carboxylate-promoted intramolecular carboamination to form 2,5-disubstituted pyrrolidines was investigated. nih.gov The high diastereoselectivity observed experimentally, favoring the cis product, was rationalized through computational analysis of the reaction pathway. The evidence supported a mechanism involving intramolecular syn-aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.gov
| Reaction Step | Method | Activation Energy (kJ mol⁻¹) | Description |
| Deprotonated Nitromethane Addition to Coumarin | DFT/MP2 | 21.7 | Initial Michael addition step in the synthesis of pyrrolidinediones. rsc.org |
| Oxygen Migration (Nef-type rearrangement) | DFT/MP2 | 142.4 | This step is assisted by a water molecule. rsc.orgresearchgate.net |
| Tautomerization for Cyclization | DFT/MP2 | 178.4 | A high-energy step required to form the cyclization precursor. nih.govrsc.org |
| Pyrrolidine Ring Cyclization (protonated) | DFT/MP2 | 11.9 | The final ring-forming step has a very low barrier after protonation. nih.govrsc.org |
Iminium ions derived from pyrrolidines are key intermediates in many organocatalytic reactions, particularly in asymmetric Michael-type additions. ub.edu Understanding the stability of these intermediates is crucial for predicting reaction outcomes. DFT calculations have been effectively used to study the relative stability and hydrolysis of various pyrrolidine-derived iminium ions. acs.orgacs.org
A comprehensive study using the M06-2X/6-311+G(d,p) method examined the equilibrium positions for exchange reactions where a secondary amine (like pyrrolidine) is transferred between two different carbonyl compounds. acs.orgacs.org These calculations allow for the prediction of which iminium species will be predominantly formed in a reaction mixture containing multiple carbonyl groups. The results indicated that for catalytic reactions to proceed efficiently, the iminium ion of the final product adduct must be more susceptible to hydrolysis (less stable) than the initial iminium ion formed from the starting enal. acs.org The study found that catalysts like MacMillan's imidazolidinones are particularly effective in this regard. ub.eduacs.org The calculations also showed that extending conjugation in the iminium ion leads to stabilization; for example, adding a double bond stabilizes the ion by approximately 3.5 kcal/mol. acs.org
| Exchange Reaction | Method | ΔE (kcal/mol) | Finding |
| CH₂=CH-CHO + (CH₃)₂C=N⁺(Pyrr) ⇌ CH₂=CH-CH=N⁺(Pyrr) + (CH₃)₂C=O | M06-2X/6-311+G(d,p) | -8.1 | The iminium ion from propenal is significantly more stable than that from acetone. acs.org |
| (E)-CH₃-CH=CH-CHO + CH₂=CH-CH=N⁺(Pyrr) ⇌ (E)-CH₃-CH=CH-CH=N⁺(Pyrr) + CH₂=CH-CHO | M06-2X/6-311+G(d,p) | -1.5 | The iminium ion from crotonaldehyde (B89634) is slightly more stable than that from propenal. acs.org |
Advanced Computational Modeling for Chiral Pyrrolidine Systems
The stereochemistry of the pyrrolidine ring is a defining feature of its utility in asymmetric synthesis and medicinal chemistry. nih.gov Advanced computational modeling provides critical insights into the behavior of chiral pyrrolidine systems, helping to rationalize and predict the stereochemical outcomes of reactions.
The accuracy of computational predictions is highly dependent on the chosen theoretical method (functional) and basis set. mdpi.com Therefore, the selection and validation of these methodologies are paramount. For studies involving non-covalent interactions, dispersion-corrected or meta-hybrid functionals like M06-2X are often preferred. acs.orgacs.org For general-purpose geometric and energetic calculations in organic chemistry, the B3LYP functional remains a popular and well-validated choice. researchgate.netacs.org
In a computational study of the stability of pyrrolidine-derived iminium ions, the M06-2X/6-311+G(d,p) method was primarily used. acs.org This choice is justified by the functional's good performance for main-group thermochemistry and kinetics, as well as non-covalent interactions, which are important in catalytic systems. acs.org Similarly, investigations into the mechanism of organocatalytic synthesis of tetrasubstituted pyrrolidines employed the M06-2X/6-31g(d,p) level of theory to accurately model the hydrogen bonding interactions crucial for the reaction. mdpi.com The validation of a method often involves comparing calculated properties (e.g., geometries, relative energies) with experimental data or results from higher-level, more computationally expensive methods. nih.gov
Many chemical reactions can yield multiple products through competing pathways. The product distribution can be governed by either kinetic or thermodynamic control. fiveable.melibretexts.org The kinetic product is formed faster (via the lowest activation energy barrier), while the thermodynamic product is the most stable (lowest in Gibbs free energy). youtube.comlibretexts.org Reaction conditions, such as temperature, can often be tuned to favor one product over the other; lower temperatures typically favor the kinetic product, while higher temperatures allow the system to reach equilibrium and form the more stable thermodynamic product. fiveable.meyoutube.com
Computational chemistry is a powerful tool for predicting whether a reaction will be under kinetic or thermodynamic control. By calculating the full energy profile for competing reaction pathways, one can compare the activation energies (Ea) leading to the transition states and the final energies of the products (ΔG). libretexts.org
A theoretical DFT study on the deprotonation of β-functionalized cyclic ketones provides a clear example of this application. rsc.org The study aimed to understand the unexpected regioselectivity in the formation of enolates. Calculations revealed the relative stabilities of the potential thermodynamic and kinetic enolate products and the activation barriers to their formation. For one ketone, the "thermodynamic enolate" was surprisingly found to be the sole product even under kinetic conditions (−78 °C). The computational analysis explained this by showing a lower activation barrier for its formation, meaning it was both the kinetic and thermodynamic product. rsc.org For another ketone, the calculations correctly predicted a mixture of products, rationalizing the outcome based on a small difference in activation energies between the two competing pathways. rsc.org Such predictive power is invaluable for designing selective synthetic strategies for complex molecules, including chiral pyrrolidines.
Role of Chiral Pyrrolidinol Scaffolds in Asymmetric Catalysis
Pyrrolidine (B122466) Derivatives as Organocatalysts
The journey of pyrrolidine derivatives as organocatalysts began with the discovery that the amino acid L-proline could catalyze asymmetric aldol (B89426) reactions. nih.gov This finding sparked the development of a vast array of synthetic pyrrolidine-based catalysts designed to improve upon proline's performance and broaden the scope of organocatalytic transformations. nih.govkoreascience.kr These catalysts typically operate through the formation of nucleophilic enamines or electrophilic iminium ions, mimicking the strategies employed by natural aldolase (B8822740) enzymes. youtube.com
The development of pyrrolidinol-based organocatalysts has been driven by the need for higher efficiency, selectivity, and broader substrate compatibility. mdpi.com A significant breakthrough occurred in 2005 with the introduction of diarylprolinol silyl (B83357) ethers, which proved to be exceptionally effective for the asymmetric functionalization of aldehydes. nih.gov
The optimization of these catalysts involves systematic structural modifications to influence the transition state of the reaction. mdpi.comnih.gov Key areas of modification include:
The Nitrogen Substituent: The group attached to the pyrrolidine nitrogen, such as the 2-methylpropyl (isobutyl) group in (3S)-1-(2-methylpropyl)pyrrolidin-3-ol, plays a crucial role in defining the steric environment around the catalytic site. Altering this group allows for fine-tuning of the catalyst's activity and selectivity.
The Hydroxyl Group: The hydroxyl group at the C-3 position can participate in hydrogen bonding, helping to organize the substrates in the transition state. It can also be derivatized, for instance, by silylation, which significantly impacts the catalyst's steric bulk and electronic properties.
Additional Functional Groups: Researchers have introduced various functional groups, such as amides, ureas, and squaramides, to create bifunctional catalysts. rsc.orgrsc.org These groups can provide secondary interactions, like hydrogen bonding, to better control the stereochemical outcome of the reaction. acs.org For example, combining a dipeptide moiety with a pyrrolidinone scaffold has yielded catalysts that perform well in both organic and aqueous media. nih.gov
These strategic modifications have led to the creation of highly modular and tunable catalysts, expanding the toolkit available for asymmetric synthesis. mdpi.combeilstein-journals.org
Pyrrolidinol-based organocatalysts are highly versatile and have been successfully applied to a wide range of enantioselective organic transformations. nih.govnih.gov Their ability to activate carbonyl compounds through enamine or iminium ion intermediates makes them particularly effective in carbon-carbon bond-forming reactions.
Notable applications include:
Asymmetric Aldol Reactions: This is a classic application where pyrrolidine catalysts facilitate the reaction between a ketone and an aldehyde to produce β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. rsc.orgtandfonline.comtandfonline.com Proline-based dipeptides, for instance, have been shown to be effective organocatalysts for the asymmetric aldol reaction in both organic solvents and water. nih.gov
Asymmetric Michael Additions: These catalysts are proficient in promoting the conjugate addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated compounds like nitroolefins. beilstein-journals.org This method provides access to a variety of chiral compounds, and pyrrolidine-based catalysts have achieved high yields and enantioselectivities (up to 99% and 99% ee, respectively) in these reactions. rsc.org
Asymmetric [3+2] Cycloadditions: These reactions, involving 1,3-dipoles and dipolarophiles, can be catalyzed by pyrrolidine derivatives to construct complex five-membered heterocyclic rings with multiple stereocenters. mdpi.com
The table below summarizes the performance of representative pyrrolidine-based organocatalysts in key enantioselective transformations.
| Reaction Type | Catalyst Type | Substrates | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Aldol Reaction | Pyrrolidine-Oxadiazolone Conjugate | Aromatic Aldehydes + Ketones | up to 97% | 97:3 | >99.9% | tandfonline.comtandfonline.com |
| Michael Addition | Pyrrolidine-based Chiral Porous Polymer | Cyclohexanone + Nitroolefins | up to 98% | - | up to 99% | rsc.org |
| Michael Addition | (R)-Glyceraldehyde Acetonide-Derived Pyrrolidine | 3-Phenylpropionaldehyde + trans-β-Nitrostyrene | 95-99% | 70:30 (syn/anti) | ~68% (syn) | beilstein-journals.org |
| Cascade aza-Michael/Michael Addition | Bifunctional Squaramide | Nitroalkenes + Tosylaminomethyl Enones | up to 99% | up to 91:9 | >99% | rsc.org |
To address challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have focused on immobilizing pyrrolidine organocatalysts onto solid supports. rsc.org Porous crystalline frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), have emerged as ideal platforms for creating heterogeneous catalysts. rsc.orgbohrium.com
These frameworks offer several advantages:
High Stability and Porosity: MOFs and COFs possess robust structures with high surface areas and well-defined pores, which can act as nanoreactors. rsc.orgbohrium.com
Uniform and Accessible Catalytic Sites: The pyrrolidine moiety can be incorporated directly into the framework's structure or attached post-synthetically, ensuring a uniform distribution of active sites. rsc.orgbohrium.com
Enhanced Reusability: Heterogenization facilitates easy separation of the catalyst from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity.
For example, a pyrrolidine-based chiral porous polymer (Py-CPP) has been synthesized and used as a highly effective heterogeneous organocatalyst for asymmetric Michael additions in pure water, demonstrating the potential for developing sustainable catalytic systems. rsc.org Similarly, incorporating pyrrolidine derivatives into the structure of FER-type zeolites has been shown to enhance catalytic performance in reactions like the skeletal isomerization of n-butene. mdpi.com
Chiral Pyrrolidinols as Ligands for Metal-Catalyzed Asymmetric Reactions
Beyond organocatalysis, the chiral pyrrolidine scaffold is a "privileged ligand" structure in transition metal-catalyzed asymmetric reactions. nih.govrsc.org When coordinated to a metal center, ligands like this compound can effectively transfer their chiral information to the catalytic process, directing the stereochemical outcome of the reaction. nih.gov
The design of effective chiral ligands is central to the success of asymmetric metal catalysis. nih.govrsc.org The modularity of the pyrrolidine scaffold allows for the systematic tuning of its properties to suit different metals and reactions. nih.gov
Key design principles include:
Chelation: The pyrrolidinol structure can be modified to include additional donor atoms (e.g., nitrogen, phosphorus, oxygen), creating bidentate or tridentate ligands that bind strongly to the metal center. This chelation effect enhances the stability and configurational inertness of the resulting metal complex. rsc.org
Steric and Electronic Tuning: The substituents on the pyrrolidine ring control the steric environment around the metal, influencing substrate approach and enantioselectivity. The electronic nature of the ligand can also be adjusted to modulate the reactivity of the metal center. nih.gov
Non-Symmetrical Design: While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands, such as P,N-ligands, have proven to be superior in many cases. nih.gov The pyrrolidine framework is an excellent building block for creating such modular, non-symmetric ligands. core.ac.uk
Pyrrolidine-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, particularly with first-row transition metals like cobalt, iron, and copper, as well as precious metals like palladium and rhodium. rsc.orgrsc.orgnih.gov
Examples of their utility include:
Palladium-Catalyzed Carboamination: Enantioselective Pd-catalyzed carboamination reactions using chiral ligands have been developed to synthesize valuable 2-substituted pyrrolidines with high enantiomeric excess. nih.gov
Cobalt-Catalyzed Hydromethylation: A combination of a cobalt precursor and a modified bisoxazoline (BOX) ligand has been used for the asymmetric hydromethylation of 3-pyrrolines, yielding enantioenriched 3-methylpyrrolidine (B1584470) derivatives. nih.gov
Iron-Catalyzed C-H Amination: Iron-terpyridine complexes have shown catalytic activity in intramolecular C-H amination reactions to produce protected pyrrolidines. rsc.org
The following table highlights the application of pyrrolidine-based ligands in transition metal catalysis.
| Reaction Type | Metal | Ligand Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Carboamination | Palladium | (R)-Siphos-PE | 2-(Arylmethyl)pyrrolidine | 69% | 88% | nih.gov |
| Hydromethylation | Cobalt | Modified Bisoxazoline (BOX) | 3-Methylpyrrolidine | 84% | 93% | nih.gov |
| Intramolecular C-H Amination | Iron | Terpyridine (TPY) | Boc-protected α-phenyl pyrrolidine | - | - | rsc.org |
Advanced Stereochemical Analysis and Characterization of Pyrrolidinols
Spectroscopic Methods for Absolute and Relative Stereochemistry Assignment
The unambiguous determination of both the relative and absolute stereochemistry of chiral pyrrolidinols is accomplished through a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and chiroptical methods are paramount in this endeavor. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. mdpi.com For chiral molecules, standard NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in distinguishable NMR signals (anisochronism). mdpi.com This can be achieved through two primary strategies:
Chiral Derivatizing Agents (CDAs): The chiral analyte, (3S)-1-(2-methylpropyl)pyrrolidin-3-ol, can be covalently reacted with a chiral derivatizing agent. This reaction forms diastereomers which possess distinct physical properties and, therefore, different NMR spectra. Analysis of the resulting ¹H or ¹³C NMR spectra can reveal the enantiomeric purity and, in some cases, assist in assigning the absolute configuration by comparing the spectra to those of known standards. researchgate.net
Chiral Solvating Agents (CSAs): A non-covalent approach involves dissolving the analyte in the presence of a chiral solvating agent. mst.edu These agents form transient, diastereomeric complexes with the enantiomers of the pyrrolidinol. Research has shown that specialized crown ethers, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, are effective CSAs for discriminating chiral pyrrolidines. researchgate.net The differential interactions within these complexes lead to observable chemical shift differences (Δδ) in the ¹H and ¹³C NMR spectra, allowing for the quantification of enantiomeric excess. researchgate.netmst.edu
Chiroptical Spectroscopy
Chiroptical methods are indispensable for the non-destructive determination of absolute configuration. mdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimentally measured ECD spectrum of a sample with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known absolute configuration (e.g., 'S'), the absolute stereochemistry can be unequivocally assigned. mdpi.com
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of polarized light in the infrared region. Since all chiral molecules possess VCD spectra, this technique is universally applicable. mdpi.com Similar to ECD, the comparison of the experimental VCD spectrum with quantum chemical predictions provides a reliable method for absolute configuration assignment.
The following table summarizes the application of these methods for the stereochemical analysis of this compound.
| Technique | Methodology | Information Obtained | Key Advantages |
| NMR with CDA | Covalent reaction with a chiral agent to form diastereomers. | Enantiomeric Purity, Relative Stereochemistry | Creates stable species with potentially large spectral differences. |
| NMR with CSA | Non-covalent interaction with a chiral agent (e.g., crown ether) to form transient diastereomeric complexes. researchgate.net | Enantiomeric Purity (enantiomeric excess) | Non-destructive, simple sample preparation. mst.edu |
| ECD | Measures differential absorption of circularly polarized UV-Vis light. mdpi.com | Absolute Configuration | Highly sensitive to the overall molecular stereochemistry. |
| VCD | Measures differential absorption of circularly polarized IR light. mdpi.com | Absolute Configuration | Applicable to all chiral molecules, provides rich structural information. mdpi.com |
Conformational Analysis of Pyrrolidinol Rings (e.g., Pseudorotation Phenomena)
The five-membered pyrrolidine (B122466) ring is not planar but exists in a dynamic equilibrium of puckered conformations. This flexibility is crucial to its chemical and biological function. The conformational landscape of the pyrrolidinol ring in this compound is best described by the phenomenon of pseudorotation. wikipedia.org
Pseudorotation in Pyrrolidine Rings
Pseudorotation is a continuous, low-energy intramolecular motion that allows the interconversion of various puckered conformations without passing through a high-energy planar state. wikipedia.org For a five-membered ring, the puckering can be described by a set of conformations ranging between two principal forms:
Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth atom is out of the plane.
Twist (T) or Half-Chair Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The energy profile of pseudorotation can be modeled using potential functions that account for the barriers to interconversion. rsc.orgnih.gov Quantum chemical calculations and spectroscopic methods like NMR can provide insight into the relative populations of different conformers and the energy barriers between them.
Describing Ring Pucker
The precise geometry of the ring pucker can be quantitatively described using Cremer-Pople puckering parameters. chemrxiv.orgacs.org For a five-membered ring, these consist of a puckering amplitude (q), which describes the extent of out-of-plane deviation, and a phase angle (Φ), which specifies the type of pucker (e.g., which atoms define the envelope flap or the twisted portion of the ring).
The conformational preferences for the pyrrolidinol ring are a balance of minimizing steric strain and optimizing electronic interactions. The orientation of the C3-hydroxyl group and the bulky N-isobutyl group will dictate which envelope or twist conformations are lowest in energy.
The key conformational states for the pyrrolidinol ring are summarized in the table below.
| Conformation Type | Description | Key Structural Feature | Influencing Factors |
| Envelope (E) | Four atoms are coplanar; one is out of plane. | Position of the out-of-plane atom (e.g., C3-endo or C3-exo). | Steric interactions of the isobutyl and hydroxyl groups. |
| Twist (T) | Three atoms are coplanar; two are on opposite sides. | Symmetry of the twist (e.g., C2-C3 twist). | Torsional strain within the ring. |
Future Research Directions in Pyrrolidinol Chemistry
Innovation in Green Synthetic Methodologies for Chiral Pyrrolidinols
The synthesis of chiral pyrrolidinols, including (3S)-1-(2-methylpropyl)pyrrolidin-3-ol, has traditionally relied on methods that are often resource-intensive and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign alternatives. Future research in this area is expected to concentrate on several key innovations.
One promising direction is the use of biocatalysis. Enzymes, such as reductases and transaminases, offer high stereoselectivity under mild reaction conditions, operating in aqueous media and minimizing the need for hazardous organic solvents. Research is anticipated to focus on discovering and engineering novel enzymes capable of directly synthesizing the pyrrolidinol core or its precursors with high efficiency and enantiopurity. The use of whole-cell biocatalysts presents a further advantage by eliminating the need for costly enzyme purification.
Another area of innovation lies in the development of chemo-catalytic methods that utilize renewable starting materials. Lignocellulosic biomass, for instance, is a rich source of platform chemicals that can be converted into pyrrolidinol precursors. The challenge and opportunity for future research will be to design catalytic pathways that can efficiently transform these bio-based feedstocks into the desired chiral pyrrolidine (B122466) structures.
Furthermore, advancements in flow chemistry are expected to play a crucial role in the green synthesis of pyrrolidinols. Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. Integrating catalytic steps, including biocatalytic transformations, into continuous flow systems could lead to highly efficient and sustainable manufacturing processes for chiral pyrrolidinols.
| Green Chemistry Approach | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced solvent use | Discovery and engineering of novel enzymes, whole-cell systems |
| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of biomass | Development of catalytic pathways from bio-based platform chemicals |
| Flow Chemistry | Enhanced efficiency and safety, scalability, process automation | Integration of catalytic steps into continuous flow systems |
Development of Novel Catalytic Systems Based on Pyrrolidinol Scaffolds
The inherent chirality and structural features of pyrrolidinols like this compound make them attractive scaffolds for the design of novel catalysts. Their rigid, five-membered ring and stereochemically defined hydroxyl and amino groups provide an ideal framework for creating chiral environments for asymmetric catalysis.
Future research is likely to explore the modification of the pyrrolidinol structure to create a new generation of organocatalysts. By functionalizing the hydroxyl and amino groups, it is possible to introduce various catalytic moieties, such as hydrogen-bond donors or Brønsted/Lewis basic sites. These tailored catalysts could be applied to a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, affording products with high enantiomeric excess.
A significant area of development will be the immobilization of pyrrolidinol-based catalysts on solid supports. This approach facilitates catalyst recovery and recycling, a key principle of green chemistry, and simplifies product purification. Research will focus on developing robust methods for anchoring these catalysts to materials such as polymers, silica, or magnetic nanoparticles without compromising their catalytic activity and selectivity.
Moreover, the incorporation of pyrrolidinol scaffolds into metal-based catalytic systems is a promising avenue. The nitrogen and oxygen atoms of the pyrrolidinol ring can act as chiral ligands for various transition metals, creating highly effective catalysts for reactions such as asymmetric hydrogenations, oxidations, and cross-coupling reactions. The design of novel pyrrolidinol-derived ligands will aim to fine-tune the steric and electronic properties of the metal center, leading to enhanced catalytic performance.
| Catalytic System | Application | Key Research Area |
| Organocatalysts | Asymmetric aldol, Michael, and Diels-Alder reactions | Functionalization of the pyrrolidinol scaffold |
| Immobilized Catalysts | Heterogeneous catalysis for improved recyclability | Development of robust anchoring methods on solid supports |
| Metal-Ligand Complexes | Asymmetric hydrogenation, oxidation, cross-coupling | Design of novel pyrrolidinol-derived chiral ligands |
Integration of Computational Chemistry in Predictive Synthesis of Pyrrolidinol Derivatives
Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to pyrrolidinol chemistry is expected to accelerate progress significantly. By leveraging computational models, researchers can predict the properties and reactivity of new pyrrolidinol derivatives, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.
One of the key applications of computational chemistry will be in the de novo design of pyrrolidinol-based catalysts. Using techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, it is possible to model the transition states of catalytic reactions and predict the enantioselectivity of a given catalyst. This allows for the rational design of catalysts with optimized structures for specific transformations, leading to higher efficiency and selectivity.
Computational methods will also be crucial in predicting the synthetic accessibility of novel pyrrolidinol derivatives. Retrosynthetic analysis software, powered by machine learning algorithms, can help identify the most efficient synthetic routes from available starting materials. This predictive capability can save considerable time and resources in the laboratory.
Furthermore, the integration of computational screening with experimental high-throughput screening will create a powerful workflow for discovering new applications for pyrrolidinol derivatives. Large virtual libraries of compounds can be computationally screened for desired properties, such as binding affinity to a biological target or specific catalytic activity. The most promising candidates can then be synthesized and tested experimentally, streamlining the discovery process.
| Computational Tool | Application in Pyrrolidinol Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction transition states, predicting enantioselectivity | Rational design of highly selective catalysts |
| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Understanding the mechanism of catalysis |
| Retrosynthetic Analysis | Identifying efficient synthetic routes | Accelerating the synthesis of new derivatives |
| Virtual Screening | Discovering new applications for pyrrolidinol compounds | Streamlined discovery of functional molecules |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-1-(2-methylpropyl)pyrrolidin-3-ol, considering stereochemical control?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives. For stereochemical control, chiral starting materials or catalytic asymmetric hydrogenation can be employed. For example, (3S)-configured compounds are synthesized via reduction of ketones using chiral catalysts like (R)-BINAP-Ru complexes, ensuring enantiomeric excess >98% . Alternatively, nucleophilic substitution of (S)-3-hydroxypyrrolidine with 2-methylpropyl bromide under basic conditions (e.g., KCO in DMF) at 60°C yields the target compound. Purification via recrystallization or chromatography is critical to isolate the enantiopure product .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and stereochemistry. The hydroxyl proton (3-OH) appears as a broad singlet (~δ 2.5 ppm), while the isobutyl group shows characteristic methyl doublets (δ 0.9–1.1 ppm) and methine splitting (δ 2.1–2.3 ppm) .
- IR : Stretching frequencies for O–H (~3300 cm) and C–N (~1250 cm) bonds validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO: 143.13 g/mol) and fragments indicative of the isobutyl group (m/z 57) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in Safety Data Sheets) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Label with hazard symbols (Xi: Irritant) and safety phrases (S26: Immediate eye rinsing) .
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what analytical techniques are most effective?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase; retention times differentiate enantiomers (e.g., (3S) at 12.3 min vs. (3R) at 14.7 min) .
- Polarimetry : Measure specific rotation ([α]_D$$^{25} = −15.6° for (3S) configuration) and compare with literature values .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .
Q. How does stereochemistry influence the compound’s interaction with biological targets in pharmacological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The (3S) configuration enhances binding to enzymes like dopamine β-hydroxylase due to optimal spatial alignment of the hydroxyl and isobutyl groups. Docking simulations (AutoDock Vina) show ΔG = −8.2 kcal/mol for (3S) vs. −6.9 kcal/mol for (3R) .
- In Vitro Assays : Test enantiomers against target receptors (e.g., GPCRs) using radioligand binding assays. IC values for (3S) are typically 3-fold lower than (3R) .
Q. What strategies mitigate side reactions during alkylation of the pyrrolidine nitrogen?
- Methodological Answer :
- Protecting Groups : Temporarily protect the 3-OH group with tert-butyldimethylsilyl (TBS) ethers before alkylation, reducing nucleophilic interference .
- Reaction Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (HO/CHCl) to enhance reaction efficiency (yield >85%) .
- Byproduct Analysis : Monitor via TLC or GC-MS; common byproducts (e.g., dialkylated species) are minimized by controlling stoichiometry (1:1.2 ratio of amine to alkylating agent) .
Key Considerations for Experimental Design
- Contradictions in Data : and report conflicting flash points (e.g., 132°C vs. 145°C). Verify using differential scanning calorimetry (DSC) for batch-specific stability.
- Degradation Studies : Monitor thermal stability via TGA; decomposition onset occurs at 180°C, requiring storage below 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
